Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate

Catalog No.
S13600512
CAS No.
M.F
C14H15F3N2O6
M. Wt
364.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phen...

Product Name

Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate

IUPAC Name

diethyl 2-[5-amino-4-nitro-2-(trifluoromethyl)phenyl]propanedioate

Molecular Formula

C14H15F3N2O6

Molecular Weight

364.27 g/mol

InChI

InChI=1S/C14H15F3N2O6/c1-3-24-12(20)11(13(21)25-4-2)7-5-9(18)10(19(22)23)6-8(7)14(15,16)17/h5-6,11H,3-4,18H2,1-2H3

InChI Key

HQQWMQNFYGWWPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N)C(=O)OCC

Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. It features a malonate core with a 5-amino-4-nitro-2-(trifluoromethyl)phenyl substituent. Its molecular formula is C13H12F3N2O4C_{13}H_{12}F_3N_2O_4, and it has a molecular weight of approximately 324.24 g/mol. The trifluoromethyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics .

Typical of malonate derivatives, including:

  • Alkylation Reactions: The malonate moiety can undergo alkylation through nucleophilic substitution, allowing for the introduction of various alkyl groups.
  • Amination Reactions: The amino group can react with electrophiles, facilitating the formation of amine derivatives.
  • Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form β-keto esters or related structures.

These reactions underscore the compound's versatility in organic synthesis, particularly in creating more complex molecules .

The biological activity of diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate remains an area of ongoing research. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity: Some malonate derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Certain analogs have shown promise in inhibiting tumor growth, likely due to their ability to interfere with cellular signaling pathways.
  • Anti-inflammatory Effects: Compounds featuring amino and nitro groups often demonstrate anti-inflammatory activities, making them candidates for further investigation in inflammatory disease models .

The synthesis of diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate typically involves several steps:

  • Formation of the Malonate Ester: Diethyl malonate is reacted with appropriate halogenated aromatic compounds to introduce the trifluoromethyl group.
  • Nitration: The resulting compound can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Amination: Finally, an amination step using ammonia or an amine source converts the nitro group to an amino group, yielding the final product.

These steps may require careful control of reaction conditions to optimize yield and purity .

Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting bacterial infections or cancer.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those containing fluorinated groups.
  • Material Science: Its properties may be explored for applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures can interact effectively with proteins involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Further studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
Diethyl 2-(5-nitropyridin-2-yl)malonate60891-70-50.97Contains a nitropyridine moiety; potential for different biological activity.
Dimethyl 2-(3-nitropyridin-2-yl)malonate173417-34-00.93Similar structure; variations in nitrogen positioning may alter reactivity.
Methyl 2-(5-nitropyridin-2-yl)acetate292600-22-70.92Features an acetate group; potential differences in solubility and reactivity.
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate1820651-14-60.92Methyl substitution may affect biological properties compared to diethyl derivatives.

These compounds highlight the diversity within this class of chemicals while underscoring the unique trifluoromethyl and amino functionalities of diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate, which could lead to distinct pharmacological profiles .

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

364.08822069 g/mol

Monoisotopic Mass

364.08822069 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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